molecular formula C18H18N2O3 B2709303 N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide CAS No. 851989-35-0

N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Cat. No.: B2709303
CAS No.: 851989-35-0
M. Wt: 310.353
InChI Key: SDMMBRFFSVSJLN-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of Propanamide Side Chain: The propanamide side chain can be introduced via an amide coupling reaction. This involves reacting the benzoxazole derivative with 3-(3,5-dimethylphenyl)propanoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its ability to interact with biological targets.

    Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: The compound can be used as a probe to study biological processes and pathways.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide: Similar structure but with an acetamide side chain.

    N-(3,5-dimethylphenyl)-4-(2-oxo-1,3-benzoxazol-3-yl)butanamide: Similar structure but with a butanamide side chain.

Uniqueness

N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is unique due to its specific side chain length and the presence of both benzoxazole and propanamide functionalities. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-9-13(2)11-14(10-12)19-17(21)7-8-20-15-5-3-4-6-16(15)23-18(20)22/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMMBRFFSVSJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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